地氟安定

描述

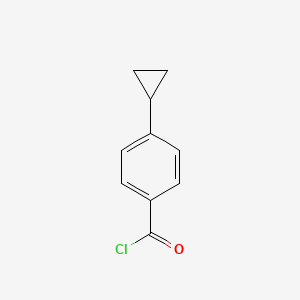

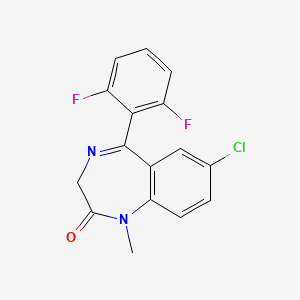

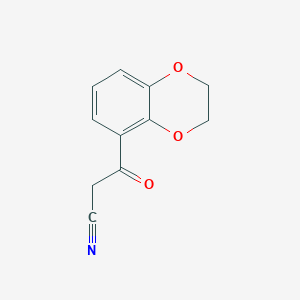

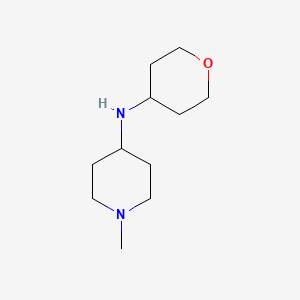

地氟安定,又称 7-氯-5-(2,6-二氟苯基)-1-甲基-1H-苯并[e][1,4]二氮杂卓-2(3H)-酮,是一种苯二氮卓类衍生物。它是氟安定 2’,6’-二氟衍生物。该化合物发明于 1970 年代,但从未上市。 它已被用作研究工具,有助于确定 γ-氨基丁酸-A (GABA-A) 受体的形状和功能 .

科学研究应用

地氟安定有几种科学研究应用,包括:

作用机制

地氟安定通过与大脑和中枢神经系统中 GABA-A 受体上的苯二氮卓类药物结合位点结合来发挥作用。一旦结合,它就会增强 GABA 介导的突触抑制,显著增强 GABA 在大脑中的作用。 这会导致大脑活动广泛抑制,在低剂量下会减少焦虑、恐惧和担忧,而在高剂量下会导致完全镇静和健忘 .

类似化合物:

氟安定: 地氟安定的母体化合物,以其抗焦虑、抗惊厥、镇静和骨骼肌松弛作用而闻名.

阿普唑仑: 以其强烈的抗焦虑作用而闻名。

布替佐仑: 以其镇静和催眠作用而闻名。

布他西尼: 苯二氮卓类药物受体上的部分激动剂。

依替唑仑: 以其抗焦虑和镇静作用而闻名。

溴西泮: 以其抗焦虑作用而闻名。

劳拉西泮: 以其抗焦虑和镇静作用而闻名。

氯氮卓: 作为第一批用于抗焦虑和镇静作用的苯二氮卓类药物之一。

克隆唑仑: 以其强烈的镇静作用而闻名.

独特性: 地氟安定因其对 GABA-A 受体具有极高的结合亲和力而独一无二,这被认为是由于苯环邻位上的卤代基团所致。 这种增强的结合能力使其比许多其他苯二氮卓类药物的效力显著增强 .

生化分析

Biochemical Properties

Difludiazepam plays a significant role in biochemical reactions by interacting with GABA receptors in the brain and central nervous system. It binds to the benzodiazepine site of the GABA-A receptors, enhancing GABA-mediated synaptic inhibition . This interaction increases the affinity of GABA for its receptor, leading to an increased inhibitory effect on neurotransmission. The primary biomolecules involved in this interaction are the GABA-A receptor subunits, including alpha, beta, and gamma subunits .

Cellular Effects

Difludiazepam exerts various effects on different types of cells and cellular processes. It influences cell function by enhancing the inhibitory effects of GABA, leading to reduced neuronal excitability . This can impact cell signaling pathways, particularly those involving GABAergic neurotransmission. Additionally, difludiazepam can affect gene expression by modulating the activity of transcription factors that are sensitive to changes in neuronal activity . Cellular metabolism may also be influenced due to the altered energy demands resulting from changes in neuronal activity.

Molecular Mechanism

At the molecular level, difludiazepam exerts its effects by binding to the benzodiazepine site on the GABA-A receptor . This binding increases the receptor’s affinity for GABA, enhancing its inhibitory effects. The interaction involves specific binding interactions with the receptor’s alpha, beta, and gamma subunits . Difludiazepam’s binding to the receptor can lead to enzyme inhibition or activation, depending on the downstream signaling pathways affected. Changes in gene expression may occur as a result of altered neuronal activity and subsequent modulation of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of difludiazepam can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that difludiazepam remains stable under controlled conditions, but its degradation products can accumulate over time . Long-term exposure to difludiazepam in in vitro or in vivo studies has demonstrated sustained effects on neuronal activity and GABAergic signaling .

Dosage Effects in Animal Models

The effects of difludiazepam vary with different dosages in animal models. At low doses, difludiazepam exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant properties . At very high doses, difludiazepam can cause toxic or adverse effects, including respiratory depression and loss of consciousness . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Difludiazepam is metabolized primarily through phase I metabolism, involving enzymes such as CYP2C19 and CYP3A4 . These enzymes facilitate the hydroxylation and demethylation of difludiazepam, leading to the formation of active and inactive metabolites. The metabolic pathways of difludiazepam can influence its pharmacokinetics and overall efficacy . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels in the body .

Transport and Distribution

Within cells and tissues, difludiazepam is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as blood flow, tissue perfusion, and binding affinity to specific proteins . Difludiazepam’s localization and accumulation within tissues can impact its overall pharmacological effects .

Subcellular Localization

Difludiazepam’s subcellular localization is primarily within the central nervous system, where it exerts its effects on GABA-A receptors . The compound’s activity and function can be influenced by its localization to specific cellular compartments, such as synaptic membranes and intracellular organelles . Post-translational modifications and targeting signals may direct difludiazepam to these compartments, enhancing its efficacy in modulating GABAergic signaling .

准备方法

合成路线和反应条件: 地氟安定的合成涉及在氟安定结构中引入二氟基团。具体的合成路线和反应条件在公共领域中没有得到广泛的记载。 已知在化学结构中添加氟基团会显著提高生物利用度 .

工业生产方法: 该化合物主要在研究实验室中合成,用于科学研究 .

化学反应分析

反应类型: 地氟安定会发生各种苯二氮卓类药物典型的化学反应,包括:

氧化: 此反应涉及添加氧或去除氢。

还原: 此反应涉及添加氢或去除氧。

取代: 此反应涉及用另一种原子或原子团替换一个原子或原子团。

常见试剂和条件: 在这些反应中使用的常见试剂包括高锰酸钾等氧化剂和氢化锂铝等还原剂。 这些反应通常在受控的实验室条件下进行 .

形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成羟基化衍生物,而还原可能生成脱卤化合物 .

相似化合物的比较

Alprazolam: Known for its potent anxiolytic effects.

Brotizolam: Used for its sedative and hypnotic properties.

Bretazenil: A partial agonist at the benzodiazepine receptor.

Etizolam: Known for its anxiolytic and sedative effects.

Bromazepam: Used for its anxiolytic properties.

Lorazepam: Commonly used for its anxiolytic and sedative effects.

Chlordiazepoxide: One of the first benzodiazepines used for its anxiolytic and sedative properties.

Clonazolam: Known for its potent sedative effects.

Uniqueness: Difludiazepam is unique due to its exceptionally high binding affinity for GABA-A receptors, which is thought to result from the halogenated groups at the ortho position of the phenyl ring. This enhanced binding capacity makes it significantly more potent than many other benzodiazepines .

属性

IUPAC Name |

7-chloro-5-(2,6-difluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF2N2O/c1-21-13-6-5-9(17)7-10(13)16(20-8-14(21)22)15-11(18)3-2-4-12(15)19/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNFPASORLTEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001135292 | |

| Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39080-67-6 | |

| Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39080-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difludiazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039080676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLUDIAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3B9XEC7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the blood-to-plasma ratio for drugs like benzodiazepines?

A1: The blood-to-plasma ratio is a crucial parameter in pharmacokinetics. It indicates how a drug distributes itself between blood cells and plasma. This distribution can affect the drug's availability to reach its target site and exert its pharmacological effect. []

Q2: How does the prediction of GABAA-binding affinity contribute to drug development?

A2: GABAA receptors are the targets of benzodiazepines. Understanding and predicting the binding affinity of new drug candidates to these receptors can help researchers estimate their potential potency and efficacy. This knowledge is essential for prioritizing promising candidates for further development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419016.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)